5-Bromo-2-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromo-2-nitropyridine involves the preparation from corresponding amine through hydrogen peroxide oxidation. Agosti et al. (2017) detailed a large-scale production process, initially facing challenges such as low conversion and high impurity content. However, with safety studies and process development, a robust and reproducible protocol was established, demonstrating the compound's scalable synthesis (Agosti et al., 2017).
Molecular Structure Analysis
The molecular structure and electronic properties of 5-Bromo-2-nitropyridine derivatives have been thoroughly investigated using computational methods. Arulaabaranam et al. (2021) performed computational calculations to analyze the molecular electrostatic potential, frontier molecular orbital analysis, and donor-acceptor interactions, providing insight into the electronic characteristics and reactivity of the molecule (Arulaabaranam et al., 2021).
Chemical Reactions and Properties
5-Bromo-2-nitropyridine participates in various chemical reactions, demonstrating its versatility as a reagent. Romero and Ziessel (1995) reported the selective synthesis of 5-bromo-2,2′-bipyridine and 5,5′-dibromo-2,2′-bipyridine, showcasing the compound's utility in constructing bipyridine derivatives, which are valuable ligands in coordination chemistry (Romero & Ziessel, 1995).
Physical Properties Analysis
The physical properties of 5-Bromo-2-nitropyridine, including its vibrational frequencies and molecular equilibrium geometry, have been studied using DFT/B3LYP calculations. Sundaraganesan et al. (2005) provided a detailed interpretation of the FT-Raman and FT-IR spectra, contributing to our understanding of the compound's physical characteristics (Sundaraganesan et al., 2005).
Chemical Properties Analysis
The chemical properties of 5-Bromo-2-nitropyridine, including its reactivity and interaction with various reagents, have been extensively explored. Its role in the synthesis of metal-complexing molecular rods, through the preparation of brominated bipyridines and bipyrimidines, was discussed by Schwab et al. (2002), highlighting its importance in the construction of complex chemical architectures (Schwab et al., 2002).
Scientific Research Applications
Peptide Synthesis and Modification : 2,2′-Dithiobis(5-nitropyridine) is used in peptide synthesis, specifically for activating cysteine in peptides. This leads to asymmetric disulfide formation and the preparation of cytochrome model heterodimeric peptides (Rabanal, DeGrado, & Dutton, 1996).
Synthesis of Substituted Pyridines : It is involved in the palladium-catalyzed cross-coupling of 2-bromo-5-nitropyridine with terminal acetylenes, facilitating the synthesis of various substituted pyridines (Sagitullina et al., 2010).
Crystal Engineering : The compound is used in designing noncentrosymmetric crystals, particularly in combinations with n-chloroacetic acid, showing potential in biosensors and drug delivery (Fur et al., 1996).
Non-Linear Optical Materials : 2-Amino-3-bromo-5-nitropyridine has shown potential in non-linear optical (NLO) materials due to its high value and non-zero value (Abraham, Prasana, & Muthu, 2017).
Vibrational Spectroscopy Studies : The compound's infrared and Raman spectra have been extensively studied, providing insights into its vibrational modes and potential energy distribution, relevant for various applications (Sundaraganesan et al., 2004).
Cancer Drug Potential : 5-Bromo-3-nitropyridine-2-carbonitrile, a related compound, has shown potential as a cancer drug, considering its molecular structure and reactivity in molecular docking with target proteins (Arulaabaranam et al., 2021).
Toxicological Studies : It's important to note that 5-bromo-2-nitropyridine can pose health hazards, such as causing methemoglobinemia and delayed encephalopathy upon exposure (Shi et al., 2022).
Safety And Hazards
5-Bromo-2-nitropyridine can cause irritation of the skin, eyes, and respiratory tract . It can be absorbed through the skin and respiratory tract, resulting in methemoglobinemia and delayed encephalopathy . It is classified as hazardous under the Hazardous Products Regulations (SOR/2015-17) with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) being the main hazards .
properties
IUPAC Name |
5-bromo-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXXLNCPVSUCNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355827 | |
Record name | 5-Bromo-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-nitropyridine | |
CAS RN |
39856-50-3 | |
Record name | 5-Bromo-2-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39856-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-nitropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039856503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.583 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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